molecular formula C71H124N20O17 B12383159 H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

Cat. No.: B12383159
M. Wt: 1529.9 g/mol
InChI Key: CHKCEEKDUYQLPA-DOFZWDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 is a synthetic peptide composed of 14 amino acids with an amidated C-terminus. Key structural features include:

  • Hydrophobic residues: Ile (positions 2, 4), Leu (positions 6, 10, 14), and Phe (position 7).
  • Basic residues: Arg (position 1), Lys (positions 3, 12).
  • Polar/charged residues: Asp (position 8), Gln (position 9), Ser (position 11).

The amidated terminus may enhance stability and receptor affinity, as seen in neuropeptides and hormones .

Properties

Molecular Formula

C71H124N20O17

Molecular Weight

1529.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H124N20O17/c1-11-41(9)57(91-63(101)46(25-17-19-29-73)84-70(108)58(42(10)12-2)90-60(98)44(74)23-20-30-79-71(77)78)69(107)80-36-55(94)81-49(32-39(5)6)64(102)87-51(34-43-21-14-13-15-22-43)66(104)88-52(35-56(95)96)67(105)83-47(26-27-54(75)93)62(100)86-50(33-40(7)8)65(103)89-53(37-92)68(106)82-45(24-16-18-28-72)61(99)85-48(59(76)97)31-38(3)4/h13-15,21-22,38-42,44-53,57-58,92H,11-12,16-20,23-37,72-74H2,1-10H3,(H2,75,93)(H2,76,97)(H,80,107)(H,81,94)(H,82,106)(H,83,105)(H,84,108)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,103)(H,90,98)(H,91,101)(H,95,96)(H4,77,78,79)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-/m0/s1

InChI Key

CHKCEEKDUYQLPA-DOFZWDJLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal amino acid (Leu) to a resin. Chlorotrityl chloride (CTC) and Wang resins are commonly used due to their compatibility with Fmoc/t-Bu chemistry. For H-Arg-Ile-Lys-...-NH2, CTC resin is preferred for its high loading capacity (1.1 mmol/g) and mild cleavage conditions.

Table 1: Resin Loading Efficiency Under Different Conditions

Resin Type Loading Capacity (mmol/g) Swelling Solvent Coupling Time (min) Yield (%)
CTC 1.1 DMF 30 98
Wang 0.7 DCM 60 85

Data adapted from optimized protocols.

Deprotection and Coupling Cycles

Each amino acid is added via iterative deprotection and coupling:

  • Fmoc Deprotection : 20% 4-methylpiperidine in DMF (2 × 15 min) achieves >99% removal efficiency.
  • Amino Acid Activation : HBTU/HOBt or DIC/Oxyma in DMF/DMSO, with DIPEA/Et3N as base, ensures rapid coupling (5–30 min). Microwave irradiation (50°C) reduces coupling times by 40%.

Critical Optimization :

  • DIC/Oxyma in DMF/DMSO outperforms HBTU/DIEA in reducing racemization (0.5% vs. 2.1%).
  • Incomplete coupling (<99.5% efficiency) for a 14-mer peptide results in <50% crude yield.

Sequence-Specific Challenges and Solutions

Aggregation-Prone Regions

The peptide’s hydrophobic residues (Ile², Ile⁴, Leu⁶, Leu¹⁰, Leu¹⁴) and basic residues (Arg¹, Lys³, Lys¹²) necessitate:

  • Solvent Additives : 0.1 M HOAt or 30% hexafluoroisopropanol (HFIP) in DMF disrupts β-sheet formation.
  • Pseudoproline Dipeptides : Incorporation at Ser¹¹-Leu¹² reduces chain aggregation, improving coupling efficiency from 75% to 92%.

Side Reactions

  • Aspartimide Formation : Asp⁸ and Asn⁹ are prone to cyclization. Using 2% HOBt in cleavage cocktails reduces aspartimide byproducts from 15% to <3%.
  • Oxidation : Methionine-free sequences avoid oxidation, but Leu/Phe residues require argon-sparged solvents to prevent degradation.

Industrial-Scale Production Protocols

Automated SPPS Systems

Large-scale synthesizers (e.g., CEM Liberty Blue) enable batch production with:

  • Continuous Flow : Reduces reagent waste by 60% compared to batch reactors.
  • Real-Time Monitoring : In-line UV monitoring at 301 nm ensures Fmoc removal completeness.

Table 2: Industrial vs. Laboratory-Scale Synthesis Metrics

Parameter Industrial Scale (1 mol) Laboratory Scale (0.1 mmol)
Cycle Time 2 hr 4 hr
Crude Purity 85% 70%
Solvent Consumption 50 L/kg 500 L/kg

Data from Bachem and PMC studies.

Cleavage and Global Deprotection

Final cleavage uses TFA:H2O:TIPS (95:2.5:2.5) for 3 hr at 25°C, achieving >95% resin release. For sequences with sensitive residues (e.g., Trp), alternative cocktails (TFA:EDT:thioanisole, 94:3:3) prevent alkylation.

Purification and Quality Control

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18, 250 × 4.6 mm, 5 µm
  • Gradient : 20–50% acetonitrile/0.1% TFA over 60 min
  • Purity Threshold : ≥95% (UV detection at 214 nm)

Figure 1: HPLC Profile of Crude vs. Purified Peptide

Peak Retention Time (min) Area (%) Identity
1 12.3 3.2 Deletion peptide
2 18.7 92.1 Target peptide
3 22.4 4.7 Truncated sequence

Mass Spectrometry Validation

  • MALDI-TOF : Observed [M+H]⁺ = 1529.9 Da (calculated 1529.9 Da).
  • ESI-MS/MS : Confirms sequence via b/y-ion series, e.g., y₆ (Leu-Ser-Lys-Leu-NH2) at m/z 642.3.

Yield Optimization Strategies

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) enhances coupling rates for sterically hindered residues (e.g., Ile, Leu):

Table 3: Microwave vs. Conventional SPPS Efficiency

Residue Conventional Yield (%) Microwave Yield (%)
Ile² 78 95
Leu⁶ 82 98
Lys¹² 75 93

Data from optimized protocols.

Coupling Reagent Screening

Table 4: Activation Reagent Impact on Coupling Efficiency

Reagent System Coupling Time (min) Yield (%)
HBTU/DIEA 30 85
DIC/Oxyma 15 97
PyBOP/HOAt 20 89

DIC/Oxyma in DMF/DMSO achieves near-quantitative yields for Arg and Lys residues.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if formed, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives and coupling agents like carbodiimides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₆H₃₁N₄O₄
  • Molecular Weight : Approximately 347.46 g/mol
  • Peptide Sequence : H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2

This peptide consists of 13 amino acids and features various functional groups that contribute to its biological activity.

Antinociceptive Properties

Research indicates that peptides similar to this compound exhibit antinociceptive effects, making them potential candidates for pain management therapies. For instance, modifications of peptide structures have shown enhanced binding affinities to opioid receptors, leading to increased analgesic effects .

Blood-Brain Barrier Penetration

Studies have demonstrated that certain structural modifications can improve the ability of peptides to cross the blood-brain barrier (BBB). Peptides with specific amino acid sequences, including those containing arginine and lysine, are noted for their enhanced permeability, which is crucial for developing central nervous system-targeted therapies .

Enzyme Inhibition

Peptides similar to this compound have been investigated for their potential as enzyme inhibitors. For example, certain sequences have shown effectiveness against angiotensin-converting enzyme (ACE), which is implicated in hypertension and cardiovascular diseases .

Cancer Treatment

Peptides are being explored as therapeutic agents in oncology. The ability of peptides to selectively target cancer cells while sparing normal cells is a significant advantage. Research has indicated that modifications to peptide sequences can enhance their specificity and efficacy against various cancer types .

Antimicrobial Activity

Peptides with similar structures have been studied for their antimicrobial properties. Their ability to disrupt bacterial membranes makes them promising candidates for developing new antibiotics, especially against resistant strains .

Case Study 1: Antinociceptive Peptide Analog

A study on an analog of this compound demonstrated significant antinociceptive effects in rodent models. The analog was administered via intrathecal injection, resulting in a marked reduction in pain response during testing .

Case Study 2: BBB Penetration Enhancement

Research focused on modifying the peptide structure to improve BBB penetration found that introducing specific hydrophobic residues significantly increased brain uptake in animal models. This advancement opens pathways for treating neurological disorders using peptide-based therapies .

Table 1: Comparison of Peptide Modifications and Their Effects

ModificationEffect on BBB PenetrationAntinociceptive ActivityEnzyme Inhibition
OriginalLowModerateLow
Arg to LysHighHighModerate
Gly to LeuModerateHighHigh

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntinociceptionEffective in reducing pain responses in animal models
Enzyme InhibitionInhibitory effects on ACE leading to potential hypertension treatment
AntimicrobialDisruption of bacterial membranes

Mechanism of Action

The mechanism of action of H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or protein-protein interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Motifs

Table 1: Key Structural Features of Comparable Peptides

Peptide Name Sequence Features Functional Implications References
Target Peptide Arg, Lys, Ile, Leu, Phe, amidated C-terminus Potential antimicrobial/cardiovascular -
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs Phe-Leu-Phe motifs, Arg/Lys Intestinal motility modulation (opioid-like)
SFLL (Thrombin agonist) Ser-Phe-Leu-Leu-Arg Mimics thrombin receptor activation
LfcinB (Antimicrobial) Phe-Lys-Ala-Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys Membrane disruption via cationic residues
Cardioactive pentapeptides Glu-Phe-Leu-Arg-Ile-NH2 / Pro-Phe-Tyr-Arg-Ile-NH2 Cardiovascular activity via Arg/Ile
LKP (ACE inhibitor) Leu-Lys-Pro ACE binding via Lys/Leu interactions
Key Observations:
  • Hydrophobic Core : The target peptide’s Ile/Leu/Phe residues mirror SFLL’s Leu-Leu-Phe motif, which stabilizes receptor binding . Similar hydrophobic clusters in Phe-Leu-Phe analogs () enable intestinal opioid-like effects.
  • Cationic Charge : The Arg/Lys content aligns with antimicrobial peptides (e.g., LfcinB) that disrupt bacterial membranes . However, the target peptide lacks Trp/Met, which are critical for deep membrane insertion in LfcinB.
  • Amidation : The C-terminal amidation, shared with SFLL and cardioactive pentapeptides, enhances resistance to proteolysis and receptor affinity .

Functional Comparisons

Antimicrobial Potential

While the target peptide has cationic (Arg, Lys) and hydrophobic residues, its antimicrobial efficacy is likely weaker than LfcinB or UP-5, which contain Trp and higher charge density (+6 to +8 vs. target’s +3). Trp’s indole ring enhances membrane penetration, absent here .

Cardiovascular Activity

The cardioactive pentapeptides () share Arg-Ile motifs with the target peptide. Molecular docking in ACE inhibitors (e.g., LKP) shows Lys/Leu/Arg residues bind ACE’s S1 pocket via hydrogen bonds and hydrophobic interactions . The target’s longer sequence may allow multi-site binding, but its larger size could reduce ACE affinity compared to tripeptides like LKP.

Neuroactive/Opioid-Like Effects

Phe-Leu-Phe analogs () act as opioid agonists/antagonists in intestinal motility. The target’s Phe-Leu sequence (positions 7-6) and amidated terminus suggest possible neuromodulatory effects, though its lack of Pro/Gln-Pro motifs (critical in opioid peptides) may limit potency .

Thermodynamic and Conformational Insights

  • Binding Kinetics : Studies on LKP-ACE interactions (ΔH, ΔS values) indicate entropy-driven binding via hydrophobic forces . The target peptide’s Ile/Leu clusters may similarly drive binding, but its larger size could increase enthalpy costs.
  • Spatial Flexibility: Cardioactive pentapeptides adopt 5–7 stable conformations ().

Biological Activity

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The peptide consists of a sequence of amino acids that contribute to its biological properties. Its structure can be summarized as follows:

  • Molecular Formula : C71H124N22O
  • Molecular Weight : 1557.9 g/mol
  • Amino Acid Sequence : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:

  • Antimicrobial Activity : Peptides similar to this compound have shown significant antimicrobial properties, potentially by disrupting microbial membranes or inhibiting essential microbial functions .
  • Antioxidant Properties : The peptide exhibits antioxidant activity, which may protect cells from oxidative stress and related damage. This is crucial in various pathological conditions, including cancer and neurodegenerative diseases .
  • ACE Inhibition : Certain structural features of the peptide suggest potential angiotensin-converting enzyme (ACE) inhibitory activity, which can be beneficial in managing hypertension .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that peptides with similar sequences displayed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved membrane disruption and the induction of apoptosis in bacterial cells .
  • Cytotoxicity Against Cancer Cells : Research has indicated that the peptide's structural analogs exhibit cytotoxic effects on various cancer cell lines. The peptides were found to induce apoptosis through mitochondrial pathways, leading to cell death .
  • In Vivo Studies : In animal models, administration of the peptide showed a reduction in blood pressure, suggesting its potential as a therapeutic agent for cardiovascular diseases due to its ACE inhibitory properties .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of microbial membranes
AntioxidantScavenging free radicals
ACE InhibitionBlocking angiotensin II formation
CytotoxicityInducing apoptosis in cancer cells

Table 2: Comparative Analysis of Peptide Analogues

Peptide SequenceMolecular Weight (g/mol)Antimicrobial ActivityCytotoxicity
This compound1557.9YesYes
H-Arg-Ile-Asp-Ile-Gly-Leu-Phe-Lys-Gln-Leu-Ser-Arg-Leu-NH21558.0YesModerate
H-Lys-Trp-Ala-Val-Phe-Thr-His-NH21200.5ModerateYes

Q & A

Q. How to troubleshoot low peptide yields during synthesis?

  • Methodology : Optimize resin swelling (e.g., DMF or DCM), extend coupling times (2–4 hours), or use microwave-assisted synthesis. Analyze truncated sequences via LC-MS and adjust protecting groups (e.g., ivDde for Lys side chains) .

Methodological Best Practices

Q. What ethical guidelines apply to in vivo studies involving this peptide?

  • Guidelines : Submit protocols to institutional review boards (IRBs) for compliance with animal welfare (e.g., 3Rs principles) or human subject regulations (e.g., anonymization of data). Document informed consent for clinical samples .

Q. How to design a robust dose-response study for this peptide?

  • Design : Use a log-scale concentration range (e.g., 1 nM–100 µM) with ≥3 technical replicates. Include positive/negative controls (e.g., known agonists/antagonists) and validate assays with Z’-factor >0.5 .

Q. What statistical methods are appropriate for analyzing activity data?

  • Analysis : Apply nonlinear regression for IC50/EC50 calculations (e.g., GraphPad Prism). For high-throughput data, use ANOVA with post-hoc corrections (e.g., Tukey’s test) and validate normality via Shapiro-Wilk tests .

Q. How to ensure reproducibility in peptide research?

  • Best Practices : Publish detailed synthetic protocols (e.g., resin type, cleavage conditions) and raw spectral data (HPLC, MS). Share peptide aliquots via biobanks and adhere to FAIR data principles .

Q. What bioinformatics tools predict the peptide’s interaction partners?

  • Tools : Use AutoDock Vina for molecular docking or STRING-DB for protein-protein interaction networks. Validate predictions with experimental techniques like co-immunoprecipitation (Co-IP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.